Fluorotriphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139863. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

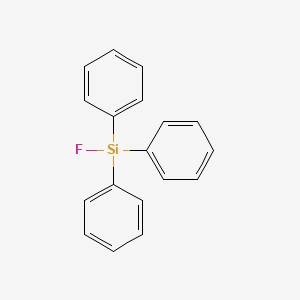

2D Structure

3D Structure

Properties

IUPAC Name |

fluoro(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGXLEFOIVWVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059931 | |

| Record name | Fluorotriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-50-0 | |

| Record name | 1,1′,1′′-(Fluorosilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorotriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, fluorotriphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, fluorotriphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(fluorosilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorotriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorotriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluorotriphenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQD8ZES98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis and Reactivity of Fluorotriphenylsilane for Advanced Chemical Research

Introduction: The Role of Fluorotriphenylsilane in Modern Synthesis

This compound (Ph₃SiF) is a crystalline, solid organosilicon compound characterized by the covalent bond between a silicon atom and a fluorine atom, complemented by three phenyl group substituents. With the chemical formula C₁₈H₁₅FSi and a molecular weight of 278.40 g/mol , this reagent has carved a niche in synthetic chemistry.[1][2] Its significance stems from the unique properties of the silicon-fluorine (Si-F) bond and the steric and electronic effects of the triphenylsilyl moiety. The Si-F bond is one of the strongest single bonds in chemistry, yet the silicon center remains susceptible to nucleophilic attack. This dichotomy makes this compound a valuable precursor for the synthesis of other triphenylsilyl-substituted compounds and a subject of mechanistic studies. This guide provides an in-depth exploration of its synthesis and a detailed analysis of its core reaction mechanisms, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and spectroscopic properties is fundamental to its application. The data for this compound is summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 379-50-0 | [1] |

| Molecular Formula | C₁₈H₁₅FSi | [1] |

| Molecular Weight | 278.40 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 61.0 to 66.0 °C | [3] |

| Purity (Typical) | >97.0% | [3][5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: Key absorptions can be observed, characteristic of the Si-Ph and Si-F bonds.[1]

-

Mass Spectrum (Electron Ionization): The mass spectrum provides evidence of the compound's molecular weight and fragmentation pattern.

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ shows distinct signals for the phenyl carbons, confirming the molecular structure.

Synthesis of this compound: A Halogen Exchange Approach

The most direct and common method for the synthesis of this compound is through a nucleophilic halogen exchange reaction, starting from the more readily available chlorotriphenylsilane (Ph₃SiCl). This method leverages the high thermodynamic stability of the Si-F bond.

Causality in Experimental Design

The choice of a fluoride source is critical. While various fluoride salts can be employed, ammonium fluoride (NH₄F) is often preferred due to its suitable reactivity and the ease of removal of the ammonium chloride (NH₄Cl) byproduct.[1] The reaction is typically conducted in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic substitution at the silicon center. The use of heat is generally required to overcome the activation energy for the cleavage of the Si-Cl bond and the formation of the stronger Si-F bond.

Experimental Protocol: Synthesis from Chlorotriphenylsilane

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Chlorotriphenylsilane (Ph₃SiCl)

-

Ammonium fluoride (NH₄F)

-

Acetone (anhydrous)

-

Hexane (anhydrous)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with chlorotriphenylsilane (e.g., 10.0 g, 33.9 mmol) and anhydrous acetone (100 mL).

-

Addition of Fluoride Source: To the stirred solution, finely powdered ammonium fluoride (e.g., 2.5 g, 67.5 mmol, ~2 equivalents) is added. A molar excess of the fluorinating agent is used to drive the reaction to completion.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, chlorotriphenylsilane. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is partitioned between deionized water (50 mL) and a nonpolar organic solvent like diethyl ether or hexane (50 mL) to separate the organic product from the inorganic salt byproduct (NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with two additional portions of the organic solvent (2 x 25 mL).

-

The combined organic extracts are washed with brine (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as hexane, to yield a white crystalline solid.

-

Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (e.g., FTIR, ¹H NMR, ¹⁹F NMR, and ¹³C NMR).

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the nature of the silicon center, which is electrophilic and capable of expanding its coordination sphere.

Hydrolysis: Formation of Triphenylsilanol

The hydrolysis of this compound to triphenylsilanol (Ph₃SiOH) is a facile reaction. In fact, the reaction with hydroxide ions is often too rapid to be measured by conventional kinetic methods. The mechanism proceeds through a nucleophilic attack by a water molecule on the silicon atom. The ability of silicon to utilize its 3d orbitals allows for the formation of a five-coordinate, trigonal bipyramidal transition state or intermediate. This hypervalent intermediate then collapses, with the fluoride ion being expelled, typically as hydrofluoric acid (HF) after proton transfer, to yield the thermodynamically stable triphenylsilanol. The reaction can be catalyzed by both acids (which protonate the fluorine atom, making it a better leaving group) and bases (which deprotonate water to generate the more potent hydroxide nucleophile).

Nucleophilic Substitution at Silicon (Sₙ2@Si)

A central theme in the reactivity of this compound is the nucleophilic substitution at the silicon atom (Sₙ2@Si). Unlike carbon-centered Sₙ2 reactions that proceed through a backside attack with inversion of configuration, reactions at silicon often proceed through a pentacoordinate intermediate, which can lead to either retention or inversion of stereochemistry, although for acyclic systems like this, the stereochemical outcome is less commonly discussed without a chiral silicon center.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic silicon center. The fluoride ion, despite being part of a strong Si-F bond, can act as a good leaving group in this context, especially when the incoming nucleophile forms a stable bond with silicon.

Reaction with Organometallic Reagents (Carbon Nucleophiles): Organometallic reagents, such as organolithium (R-Li) or Grignard (R-MgX) reagents, are potent carbon-based nucleophiles that readily react with this compound.[4] This reaction is a powerful method for forming new silicon-carbon bonds. For instance, the reaction with phenyllithium would yield tetraphenylsilane. The driving force for this reaction is the formation of a thermodynamically stable salt (e.g., LiF) and the new Si-C bond.

Visualizing the General Nucleophilic Substitution Mechanism

Caption: General mechanism for nucleophilic substitution at silicon.

Applications in Research and Drug Development

-

Precursor for Silylation: this compound serves as a precursor for introducing the bulky and stable triphenylsilyl (TPS) group onto various substrates through nucleophilic substitution.

-

Protecting Group Chemistry: While not a protecting group itself, it is a key reagent in synthesizing triphenylsilyl ethers and other protected functional groups. The triphenylsilyl group is known for its high stability, particularly under acidic conditions where other silyl ethers might be cleaved.

-

Mechanistic Studies: Due to its well-defined structure and reactivity, this compound is an excellent model compound for studying the fundamental principles of nucleophilic substitution at silicon centers.

Conclusion

This compound is a versatile and important reagent in the arsenal of the modern synthetic chemist. Its synthesis via a straightforward halogen exchange from chlorotriphenylsilane makes it readily accessible. The reactivity of its silicon center towards nucleophiles, proceeding through hypervalent intermediates, allows for the controlled formation of new silicon-element bonds. A thorough understanding of these synthesis and reaction principles, as outlined in this guide, is crucial for leveraging the full potential of this compound in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.

References

- 1. CN103303941A - Preparation method of ammonium fluoride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US5266289A - Process for producing high-purity silica by reacting crude silica with ammonium fluoride - Google Patents [patents.google.com]

- 4. US2816818A - Process for the preparation of ammonium fluoride - Google Patents [patents.google.com]

- 5. Nucleophilic displacement: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of Fluorotriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) data and spectral analysis of Fluorotriphenylsilane (Ph₃SiF). As a compound of interest in synthetic chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount for researchers and developers. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Significance of Multinuclear NMR in Characterizing this compound

This compound is a key organosilicon compound featuring a direct silicon-fluorine bond and three phenyl rings attached to the silicon atom. This unique structure gives rise to a rich dataset when analyzed by multinuclear NMR spectroscopy. The presence of magnetically active nuclei—¹H, ¹³C, ¹⁹F, and ²⁹Si—provides a multi-faceted view of the molecule's electronic environment and connectivity.

NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. For drug development professionals, a precise understanding of molecular structure is the bedrock of establishing structure-activity relationships (SAR). For researchers and scientists in materials science, detailed spectral analysis informs the rational design of new materials with tailored properties. This guide will delve into the theoretical underpinnings and practical application of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for the comprehensive characterization of this compound.

Molecular Structure and Key NMR Interactions

The foundational step in interpreting the NMR spectra of this compound is to visualize its molecular structure and the through-bond coupling interactions that govern the appearance of the spectra.

Figure 1: Molecular structure of this compound with key one-bond couplings.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is dominated by signals arising from the protons of the three phenyl rings. Due to the free rotation around the Si-C bonds at room temperature, the three phenyl rings are chemically equivalent, simplifying the spectrum.

Expected Chemical Shifts and Multiplicities:

The aromatic protons will appear in the typical downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. The electron-withdrawing nature of the silyl group and the fluorine atom will influence the precise chemical shifts of the ortho, meta, and para protons. We can expect two main multiplets:

-

Ortho- and Para-protons: These protons are in closer proximity to the silicon center and will likely appear as a complex multiplet.

-

Meta-protons: These protons will also appear as a multiplet, potentially overlapping with the ortho and para signals.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework. The spectrum is expected to show four distinct signals corresponding to the four types of carbon atoms in the phenyl rings: the ipso-carbon (directly attached to silicon), two ortho-carbons, two meta-carbons, and one para-carbon.

Key Spectral Features:

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the silicon and fluorine atoms.

-

¹³C-¹⁹F Coupling: A significant feature of the ¹³C NMR spectrum is the presence of coupling between the carbon nuclei and the fluorine nucleus. This coupling is transmitted through the silicon atom and the carbon framework, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the nuclei. The ipso-carbon will exhibit the largest ¹J(C-F) coupling, followed by smaller long-range couplings for the ortho, meta, and para carbons.[2]

-

¹³C-²⁹Si Coupling: Due to the low natural abundance of ²⁹Si (4.7%), satellites arising from ¹³C-²⁹Si coupling may be observed flanking the main ¹³C signals in spectra with a high signal-to-noise ratio.

Experimental Data:

A ¹³C NMR spectrum of this compound in CDCl₃ has been reported in the SpectraBase database.[2] The spectrum shows the expected four signals in the aromatic region. While the exact chemical shifts and coupling constants are not explicitly listed in the public view, the presence of these distinct signals confirms the expected molecular symmetry. For comparison, the ¹³C NMR data for phenyltrimethylsilane shows aromatic signals at approximately 127.8, 128.8, 133.8, and 138.4 ppm.[3]

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

| Ipso | 130 - 140 | ¹J(C-F) - Largest |

| Ortho | 133 - 138 | ²J(C-F) |

| Meta | 127 - 130 | ³J(C-F) |

| Para | 129 - 133 | ⁴J(C-F) - Smallest |

Table 1: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[4][5] The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule.

Key Analytical Insights:

-

Chemical Shift: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[6] The silicon atom and the three phenyl rings will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. The typical chemical shift range for organofluorine compounds is broad, offering excellent signal dispersion.[4][5]

-

¹⁹F-²⁹Si Coupling: The most informative feature of the ¹⁹F spectrum will be the presence of satellite peaks due to coupling with the ²⁹Si nucleus. The one-bond coupling constant, ¹J(¹⁹F-²⁹Si), provides direct evidence for the Si-F bond. The magnitude of this coupling is typically large.

-

¹⁹F-¹H Coupling: Long-range coupling between the fluorine nucleus and the protons on the phenyl rings will lead to a complex multiplet structure for the main ¹⁹F signal. Analysis of these long-range couplings can provide further structural confirmation.

²⁹Si NMR Spectral Analysis

²⁹Si NMR spectroscopy, despite the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus, is an indispensable tool for characterizing organosilicon compounds.[8][9]

Expected Spectral Characteristics:

-

Chemical Shift: The chemical shift of the ²⁹Si nucleus in this compound will be influenced by the electronegative fluorine atom and the three phenyl rings. The ²⁹Si chemical shift range is very wide, allowing for clear differentiation of silicon environments.[8] For comparison, the ²⁹Si chemical shift of triphenylsilane is -11.19 ppm in d8-THF.[1]

-

²⁹Si-¹⁹F Coupling: The most prominent feature of the ²⁹Si spectrum will be the splitting of the silicon signal into a doublet due to the one-bond coupling with the ¹⁹F nucleus. The ¹J(²⁹Si-¹⁹F) coupling constant is a key diagnostic parameter.

-

Sensitivity Enhancement: Due to the low sensitivity of ²⁹Si NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal intensity by transferring magnetization from the more sensitive ¹H nuclei.[10][11]

Figure 2: A generalized workflow for the NMR analysis of this compound.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organosilicon compounds.[12] The solvent should be free of impurities that could interfere with the analyte signals.

-

Concentration: For ¹H and ¹³C NMR, a concentration of 10-50 mg in 0.5-0.7 mL of solvent is typically sufficient.[12] For the less sensitive ²⁹Si nucleus, a more concentrated sample may be required.

-

Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to encompass the aromatic region (approximately 0-10 ppm).

-

¹³C NMR: A standard proton-decoupled pulse sequence is used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for observing the quaternary ipso-carbon.

-

¹⁹F NMR: A standard single-pulse experiment is generally used. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is adequate.[4] It is often beneficial to acquire both proton-coupled and -decoupled spectra to observe the long-range ¹⁹F-¹H couplings.

-

²⁹Si NMR: Due to the low sensitivity and potentially long relaxation times (T₁) of the ²⁹Si nucleus, sensitivity enhancement techniques like DEPT or INEPT are highly recommended.[10][11] The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can also be employed to shorten the T₁ relaxation times and reduce the overall experiment time, although this may lead to some line broadening.

Conclusion: A Powerful Tool for Structural Verification

Multinuclear NMR spectroscopy provides an exceptionally detailed and unambiguous characterization of this compound. The combined analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra allows for the complete assignment of the molecular structure and provides insights into the electronic environment of the molecule. For scientists in research and development, a thorough understanding of these analytical techniques is crucial for verifying the identity and purity of synthetic products and for the rational design of new molecules with desired properties. This guide serves as a foundational resource for interpreting the NMR spectra of this compound and related organosilicon compounds, fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR [m.chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]

- 11. pascal-man.com [pascal-man.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physical Properties of Triphenylsilyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsilyl fluoride ((C₆H₅)₃SiF), a crystalline solid at room temperature, is an organosilicon compound of significant interest in synthetic chemistry and materials science. Its unique combination of a bulky triphenylsilyl group and a highly electronegative fluorine atom imparts distinct physical and chemical properties that are leveraged in a variety of applications, including as a protecting group, a fluoride source, and a precursor to other organosilicon compounds. This guide provides a comprehensive overview of the core physical properties of triphenylsilyl fluoride, offering a foundational understanding for its effective use in research and development. We will delve into its structural and bulk properties, spectroscopic signature, and the experimental methodologies for their determination, underpinned by the principles of scientific integrity and practical laboratory considerations.

Core Physical and Chemical Properties

A summary of the key physical properties of triphenylsilyl fluoride is presented below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅FSi | --INVALID-LINK-- |

| Molecular Weight | 278.40 g/mol | --INVALID-LINK-- |

| Melting Point | 62-64 °C | --INVALID-LINK-- |

| Boiling Point | 207 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.212 g/mL | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

Structural and Crystallographic Data

The three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical properties.

Molecular Structure

The molecular structure of triphenylsilyl fluoride consists of a central silicon atom tetrahedrally bonded to three phenyl rings and one fluorine atom. The bulky phenyl groups create significant steric hindrance around the silicon center, influencing its reactivity and intermolecular interactions.

Crystal Structure

As of the latest literature search, a publicly available single-crystal X-ray diffraction structure for triphenylsilyl fluoride has not been reported. X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This analysis would provide invaluable information, including:

-

Bond lengths and angles: Precise measurements of the Si-C, Si-F, and C-C bond lengths, as well as the bond angles around the silicon atom and within the phenyl rings.

-

Intermolecular interactions: Identification of any significant non-covalent interactions, such as π-stacking between the phenyl rings or other weak forces, which govern the crystal packing and influence properties like melting point and solubility.

-

Unit cell parameters: The dimensions and symmetry of the fundamental repeating unit of the crystal lattice.

The absence of this data highlights an opportunity for further research to fully characterize this important reagent.

Solubility Profile

General Solubility Characteristics:

-

Polar Aprotic Solvents: Triphenylsilyl fluoride is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and chloroform. The polarity of the Si-F bond can interact favorably with the dipoles of these solvents.

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane and ethyl acetate is likely to be lower. While the phenyl groups contribute to some nonpolar character, the polar Si-F bond may limit solubility in highly nonpolar media.

-

Protic Solvents: Triphenylsilyl fluoride is reactive towards protic solvents such as water and alcohols, undergoing hydrolysis to form triphenylsilanol and hydrogen fluoride. Therefore, these solvents are unsuitable for dissolving the compound without chemical transformation.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid in a given solvent is the shake-flask method. This protocol provides a reliable means to ascertain the saturation concentration.

Objective: To determine the equilibrium solubility of triphenylsilyl fluoride in a specific organic solvent at a controlled temperature.

Materials:

-

Triphenylsilyl fluoride (high purity)

-

Selected organic solvent (e.g., THF, diethyl ether, chloroform, ethyl acetate, hexane), analytical grade

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of triphenylsilyl fluoride to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration suitable for analysis by HPLC or GC.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of triphenylsilyl fluoride.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of triphenylsilyl fluoride in that solvent at the specified temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of triphenylsilyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The proton NMR spectrum of triphenylsilyl fluoride is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The integration of these signals should correspond to 15 protons.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. A published ¹³C NMR spectrum in CDCl₃ shows signals consistent with the triphenylsilyl structure. The carbon atoms of the phenyl rings will appear in the aromatic region (approximately δ 125-140 ppm). Due to coupling with the fluorine atom, the carbon atom directly attached to the silicon (ipso-carbon) may appear as a doublet.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. Triphenylsilyl fluoride is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom bonded to a silicon atom and can be influenced by the solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of triphenylsilyl fluoride will be characterized by several key absorption bands:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

-

Si-Ph stretching: A strong band is expected around 1100 cm⁻¹.

-

Si-F stretching: A strong and characteristic absorption band is expected in the region of 900-800 cm⁻¹. The exact position can be influenced by the substituents on the silicon atom.

Reactivity, Stability, and Safe Handling

Understanding the reactivity and stability of triphenylsilyl fluoride is paramount for its safe handling and storage.

-

Hydrolytic Sensitivity: As mentioned previously, the Si-F bond is susceptible to hydrolysis. Triphenylsilyl fluoride reacts with water to produce triphenylsilanol ((C₆H₅)₃SiOH) and hydrogen fluoride (HF). This reaction can be slow with atmospheric moisture but is accelerated in the presence of acid or base. Due to the formation of corrosive HF, this reactivity necessitates handling the compound in a dry, inert atmosphere.

-

Thermal Stability: Triphenylsilyl fluoride is a thermally stable compound, as indicated by its relatively high boiling point. However, prolonged heating at elevated temperatures may lead to decomposition.

-

Safe Handling: Due to its reactivity with moisture and the potential to release hydrogen fluoride, appropriate personal protective equipment (PPE) should always be worn when handling triphenylsilyl fluoride. This includes:

-

Safety goggles or a face shield

-

Chemically resistant gloves (e.g., nitrile or neoprene)

-

A lab coat

-

Work should be conducted in a well-ventilated fume hood.

-

-

Storage: Triphenylsilyl fluoride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.

Conclusion

Triphenylsilyl fluoride is a valuable reagent with a distinct set of physical properties that dictate its behavior and applications. This guide has provided a detailed overview of its key characteristics, including its solid-state properties, solubility, and spectroscopic signature. While a comprehensive experimental dataset for some properties, such as a single-crystal X-ray structure and quantitative solubility in various organic solvents, remains to be fully elucidated in the public domain, the information presented here offers a robust foundation for researchers and professionals working with this compound. Adherence to the outlined experimental protocols and safety precautions will ensure its effective and safe utilization in the laboratory.

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline: A Key Intermediate in Modern Antibiotic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: This guide focuses on the chemical compound 3-Fluoro-4-morpholinoaniline , which is critically relevant to pharmaceutical development. While the initial request specified CAS number 379-50-0, the preponderance of evidence in chemical databases indicates that this number correctly identifies Fluorotriphenylsilane , a general organosilicon reagent.[1][2][3] The compound highly relevant to drug development, often discussed in the context of antibiotic synthesis, is 3-Fluoro-4-morpholinoaniline, which is correctly identified by CAS number 93246-53-8 .[4][5][6] This guide will proceed with an in-depth analysis of the latter, more pharmaceutically significant compound.

Introduction: The Strategic Importance of 3-Fluoro-4-morpholinoaniline

3-Fluoro-4-morpholinoaniline is a specialized organic compound whose molecular architecture makes it an invaluable building block in medicinal chemistry.[7][8] Its structure, featuring a fluorinated aniline core linked to a morpholine ring, provides a unique combination of reactivity and physicochemical properties.[7][9] This compound has garnered significant attention primarily for its role as a pivotal intermediate in the synthesis of Linezolid , a last-resort antibiotic belonging to the oxazolidinone class.[6][7][8] Linezolid is crucial for treating severe infections caused by multi-drug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] The fluorine atom enhances the pharmacological profile of derivatives, often improving metabolic stability and binding affinity, making 3-Fluoro-4-morpholinoaniline a cornerstone for innovation in antibacterial therapies.[7]

Chemical & Physical Characteristics

The compound typically appears as an off-white to brown crystalline powder, a form that facilitates its storage and handling in industrial and laboratory settings.[7][10] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93246-53-8 | [4][5][6] |

| Molecular Formula | C₁₀H₁₃FN₂O | [4][5][11] |

| Molecular Weight | 196.22 g/mol | [4][8] |

| IUPAC Name | 3-fluoro-4-(morpholin-4-yl)aniline | [4][5] |

| Synonyms | 4-(2-Fluoro-4-aminophenyl)morpholine, N-(4-Amino-2-fluorophenyl)morpholine | [12] |

| Melting Point | 121-123 °C | [7][10] |

| Boiling Point | ~364.9 °C at 760 mmHg | [7][8] |

| Appearance | Off-White/Pale Beige to Brown solid powder | [7][10] |

| Purity | Typically >97% or >98% | [5][8] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [5][13][14] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of 3-Fluoro-4-morpholinoaniline. The following data has been reported:

| Technique | Key Data Points | Source(s) |

| ¹H NMR | (400MHz, CDCl₃) δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N). | [15] |

| ¹³C NMR | (100MHz, CDCl₃) δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz). | [15] |

| HRMS | [M]⁺ Calcd for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004. | [15] |

| IR (ATR) | Characteristic peaks for N-H, C-H, C-F, and C-O-C vibrations are observable. | [4] |

Core Application: Synthesis of Linezolid

The primary industrial application of 3-Fluoro-4-morpholinoaniline is its function as a key precursor in the multi-step synthesis of Linezolid.[8] The aniline nitrogen of the molecule serves as a nucleophile for the construction of the critical oxazolidinone ring system of the final drug product.

Synthetic Pathway Overview

A common synthetic route involves the reaction of 3-Fluoro-4-morpholinoaniline with an epoxide-containing reagent, followed by cyclization to form the core oxazolidinone structure. The workflow below illustrates a generalized pathway.

Experimental Protocol: Synthesis of the Precursor 4-(2-Fluoro-4-nitrophenyl)morpholine

This protocol details the synthesis of the immediate precursor to 3-Fluoro-4-morpholinoaniline, demonstrating a key step in the overall manufacturing process.[16]

Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine via nucleophilic aromatic substitution (SₙAr).

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Acetonitrile (Solvent)

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-difluoro-4-nitrobenzene in acetonitrile.

-

Nucleophilic Addition: Add morpholine to the solution. The morpholine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. The fluorine atom para to the electron-withdrawing nitro group is significantly more activated and is preferentially substituted.

-

Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the SₙAr reaction to proceed to completion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation: Upon completion, cool the reaction mixture. The product, 4-(2-fluoro-4-nitrophenyl)morpholine, can be isolated through standard procedures such as solvent evaporation followed by crystallization or chromatographic purification.

-

Characterization: Confirm the identity and purity of the product using NMR and MS analysis before proceeding to the subsequent nitro group reduction step.

Broader Research and Development Potential

While its role in Linezolid synthesis is paramount, the chemical functionalities of 3-Fluoro-4-morpholinoaniline make it a versatile scaffold for further drug discovery efforts.[8]

-

Novel Antimicrobials: The primary amine can be readily modified to generate derivatives like sulfonamides and carbamates, which have shown promising antimicrobial activity.[7][9] Researchers can synthesize libraries of these compounds to explore structure-activity relationships against various bacterial strains.

-

Biofilm Inhibition: Schiff bases formed from the reaction of 3-fluoro-4-morpholinoaniline with various aldehydes have demonstrated potent biofilm inhibition activity, in some cases exceeding that of Linezolid.[9]

-

Materials Science: The compound has been used to tune the emissive properties of carbon nanodots, suggesting applications in developing novel fluorescent probes and materials for optoelectronics.[9]

Safety & Handling

3-Fluoro-4-morpholinoaniline is classified as harmful and requires careful handling in a controlled laboratory environment.[4][10]

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [4][5] |

| Skin Irritation | H315: Causes skin irritation. | [4] |

| Eye Irritation | H319: Causes serious eye irritation. | [4] |

| Personal Protective Equipment (PPE) | P280: Wear protective gloves, protective clothing, eye protection, and face protection. | [5][14] |

| Handling | P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [14] |

| First Aid (IF ON SKIN) | P302 + P352 + P312: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [10] |

| First Aid (IF INHALED) | P304 + P340 + P312: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [10] |

References

- 1. Fluoro(triphenyl)silane | CAS#:379-50-0 | Chemsrc [chemsrc.com]

- 2. 379-50-0 | CAS DataBase [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-morpholinoaniline | 93246-53-8 [sigmaaldrich.com]

- 6. 3-fluoro-4-morpholinoaniline – Juvenus Drugs [juvenusdrugs.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. ossila.com [ossila.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. 3-Fluoro-4-morpholinoaniline 93246-53-8, United-States 3-Fluoro-4-morpholinoaniline 93246-53-8 Manufacturers, United-States 3-Fluoro-4-morpholinoaniline 93246-53-8 Suppliers [chemnet.com]

- 12. niainnovation.in [niainnovation.in]

- 13. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 14. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | TCI AMERICA [tcichemicals.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorotriphenylsilane for Researchers and Drug Development Professionals

Abstract

Fluorotriphenylsilane, a seemingly unassuming organosilicon compound, holds a significant position in the toolbox of synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its unique combination of steric bulk, the reactivity of the silicon-fluorine bond, and its role as a fluoride donor make it a versatile reagent. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance to drug development. The information presented herein is intended to equip researchers and scientists with the knowledge to effectively and safely utilize this valuable compound in their work.

Core Properties of this compound

This compound, also known as triphenylfluorosilane or triphenylsilyl fluoride, is a white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₅FSi | [3][4] |

| Molecular Weight | 278.40 g/mol | [3][4] |

| CAS Number | 379-50-0 | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 61-64 °C | [1][2] |

The molecular structure of this compound, characterized by a central silicon atom bonded to three phenyl groups and one fluorine atom, is key to its reactivity. The phenyl groups provide significant steric hindrance, influencing the accessibility of the silicon center to nucleophiles. The silicon-fluorine bond is highly polarized and strong, yet under certain conditions, it can be cleaved, making this compound an effective fluoride-releasing agent.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and straightforward laboratory synthesis of this compound involves the halogen exchange reaction of chlorotriphenylsilane with a fluoride salt. This method is preferred due to the commercial availability and relative stability of the starting materials.

Reaction Scheme:

(C₆H₅)₃SiCl + NH₄F → (C₆H₅)₃SiF + NH₄Cl

Experimental Protocol:

-

Reagents and Equipment:

-

Chlorotriphenylsilane

-

Ammonium fluoride (anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of chlorotriphenylsilane in anhydrous toluene, add a stoichiometric excess of anhydrous ammonium fluoride.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the ammonium chloride byproduct and any unreacted ammonium fluoride.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by sublimation.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of both the starting material (chlorotriphenylsilane) and the product (this compound) to triphenylsilanol.

-

Excess Ammonium Fluoride: Using an excess of ammonium fluoride helps to drive the equilibrium of the reaction towards the formation of the desired product.

-

Refluxing in Toluene: The elevated temperature provided by refluxing in toluene increases the rate of the halogen exchange reaction. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for efficient reaction without decomposition of the reactants or products.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it is involved.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | 7.2-7.8 | Multiplet | Aromatic protons | |

| ¹³C NMR | ~128-135 | Multiplet | Aromatic carbons | |

| ¹⁹F NMR | -160 to -170 | Singlet | Si-F | |

| ²⁹Si NMR | -90 to -100 | Doublet | ¹J(Si-F) ≈ 280-300 Hz | Si atom |

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the fluorine atom directly bonded to silicon.[5] The chemical shift is highly sensitive to the electronic environment around the silicon atom.[5]

-

²⁹Si NMR: The ²⁹Si NMR spectrum shows a doublet due to coupling with the adjacent fluorine atom, providing direct evidence for the Si-F bond.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the phenyl groups and the characteristic Si-F stretch.[4]

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1120 cm⁻¹: A strong absorption corresponding to the Si-Phenyl bond.

-

~900-850 cm⁻¹: A strong and characteristic absorption due to the Si-F stretching vibration.

The presence of the strong Si-F stretching band is a key diagnostic feature in the IR spectrum of this compound.[6]

3.3. Mass Spectrometry (MS)

Under electron ionization (EI), this compound undergoes characteristic fragmentation.[3]

-

Molecular Ion (M⁺): The molecular ion peak at m/z 278 is typically observed.

-

Major Fragments:

-

m/z 201 ([M - C₆H₅]⁺): Loss of a phenyl radical is a common fragmentation pathway for triphenylsilyl compounds.

-

m/z 181 ([M - F - C₆H₅]⁺): Subsequent loss of a fluorine atom from the [M - C₆H₅]⁺ fragment.

-

m/z 77 ([C₆H₅]⁺): The phenyl cation is also a prominent peak.

-

The fragmentation pattern provides valuable information for confirming the structure of the molecule.[7]

Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis, particularly in the context of drug development, stems from two primary aspects of its reactivity: its role as a sterically hindered protecting group and its function as a source of fluoride ions.

4.1. Silyl Ether Protecting Group Chemistry

While not as common as other silyl ethers like TBDMS or TIPS, the triphenylsilyl (TPS) group can be used to protect alcohols. The significant steric bulk of the three phenyl groups offers high stability towards a range of reaction conditions. Deprotection of TPS ethers is typically achieved using fluoride ion sources. This compound itself can act as a mild fluoride source for the cleavage of more labile silyl ethers.

4.2. Fluoride Ion Source

The Si-F bond in this compound can be cleaved by strong nucleophiles or under specific catalytic conditions, releasing a fluoride ion. This makes it a useful reagent in nucleophilic fluorination reactions, which are of great interest in medicinal chemistry.[2] The introduction of fluorine into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity.

4.3. Applications in the Synthesis of Bioactive Molecules

While specific examples of the use of this compound in the synthesis of marketed drugs are not widely documented in readily accessible literature, its role as a versatile synthetic tool is evident in the synthesis of complex natural products and other bioactive molecules.[8] For instance, silyl ethers, for which this compound can be a precursor or a deprotection agent, are extensively used in the synthesis of macrolide antibiotics and other complex natural products.[8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ensure that an eyewash station and safety shower are readily accessible.

-

-

Handling:

-

Avoid breathing dust.[1]

-

Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.

-

Avoid contact with water and moisture.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and water.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a valuable and versatile reagent with a well-defined set of properties and reactivity. Its utility in organic synthesis, particularly as a sterically demanding protecting group and a source of fluoride ions, makes it a relevant compound for researchers in academia and the pharmaceutical industry. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the laboratory. As the demand for sophisticated synthetic methodologies in drug discovery continues to grow, the applications of specialized reagents like this compound are likely to expand.

References

- 1. artsci.usu.edu [artsci.usu.edu]

- 2. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. biophysics.org [biophysics.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thesafetygeek.com [thesafetygeek.com]

- 10. dental.usm.my [dental.usm.my]

An In-depth Technical Guide to the Reactivity of Fluorotriphenylsilane with Nucleophiles

Introduction

Fluorotriphenylsilane (Ph₃SiF) stands as a compound of significant interest at the intersection of organic and inorganic chemistry. While structurally reminiscent of its carbon analogue, triphenylmethyl fluoride, its reactivity profile is profoundly different, offering a unique landscape for synthetic transformations. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound with nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanistic pathways, the influence of reaction parameters, and the practical methodologies for studying and harnessing these transformations. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile reagent.

The Silicon Center: A Departure from Carbon-Centric Reactivity

To appreciate the reactivity of Ph₃SiF, one must first understand the fundamental electronic and steric differences between silicon and carbon. Unlike carbon, silicon is a second-row element with accessible 3d orbitals and a larger atomic radius. These characteristics lead to two critical distinctions in its reaction with nucleophiles.

First, the longer Si-C and Si-F bonds, compared to their C-C and C-F counterparts, reduce steric hindrance around the central atom.[1] This makes the silicon center more accessible to incoming nucleophiles.

Second, and most critically, silicon can readily expand its coordination sphere to form stable, hypervalent species.[1] While nucleophilic substitution at a tetrahedral carbon proceeds through a high-energy, five-coordinate transition state (the classic SN2 pathway), the analogous reaction at silicon proceeds via a more stable, lower-energy five-coordinate intermediate.[1][2] This pentacoordinate siliconate species, typically adopting a trigonal bipyramidal geometry, is a true intermediate on the reaction coordinate, fundamentally altering the kinetics and mechanism of substitution.[3][4]

Diagram 1: SN2 Reaction Pathway Comparison

References

An In-depth Technical Guide to the Safety and Handling of Triphenylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Triphenylfluorosilane (C₁₈H₁₅FSi), a crystalline solid, is a valuable reagent in organic synthesis, primarily utilized as a derivatization agent and for the introduction of the triphenylsilyl protecting group.[1][2] Its reactivity, however, necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the chemical and physical properties of triphenylfluorosilane, its associated hazards, and detailed procedures for its safe handling, storage, and disposal. By elucidating the causality behind experimental choices and grounding protocols in established safety principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to work with triphenylfluorosilane safely and effectively.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of the physicochemical properties of triphenylfluorosilane is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅FSi | [2] |

| Molecular Weight | 278.40 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 207 °C | [2] |

| Density | 1.212 g/cm³ | [2] |

| Flash Point | >200 °C | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Triphenylfluorosilane is classified as a corrosive material, posing significant risks upon exposure.[2][4] A comprehensive risk assessment should be conducted before any handling of this compound.

Primary Hazards

-

Corrosivity: Triphenylfluorosilane is corrosive and can cause severe skin burns and eye damage upon contact.[4] As a solid, it can react with moisture on the skin or in the respiratory tract, leading to corrosive effects.[5]

-

Reactivity with Water: It reacts violently with water, moisture, and protic solvents.[2] This reaction is highly exothermic and produces corrosive byproducts.

-

Inhalation Toxicity: While specific data for triphenylfluorosilane is limited, inhalation of dusts may cause respiratory irritation. Studies on other organofluorine silicon compounds suggest the potential for pulmonary toxicity.[6]

Toxicological Profile: Understanding the Biological Impact

-

Dermal and Ocular Corrosivity: The primary toxicological concern is its corrosive nature. Contact with skin or eyes will lead to immediate chemical burns.

-

Inhalation Hazards: Inhalation of airborne dust can cause irritation and damage to the respiratory tract. Studies on aerosolized fluorinated silanes have shown the potential for severe lung damage.[6]

-

Systemic Toxicity: While acute systemic toxicity data is scarce, the hydrolysis of triphenylfluorosilane in the body could lead to the formation of hydrofluoric acid (HF) and triphenylsilanol. HF is a highly toxic and corrosive substance that can cause systemic toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling triphenylfluorosilane relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of triphenylfluorosilane, especially those involving weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[4]

-

Glove Box: For procedures requiring a strictly inert atmosphere to prevent hydrolysis, a glove box is recommended.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling triphenylfluorosilane:

-

Eye and Face Protection: Chemical splash goggles in conjunction with a face shield are required to protect against splashes and airborne particles.[5]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[7]

-

Body Protection: A flame-retardant lab coat, fully fastened, is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn.[8]

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used.[4]

Safe Handling and Experimental Protocols: From Theory to Practice

Adherence to strict protocols is crucial for the safe handling of triphenylfluorosilane in a laboratory setting.

General Handling Procedures

-

Inert Atmosphere: Whenever possible, handle triphenylfluorosilane under an inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.[2]

-

Avoid Incompatibilities: Keep triphenylfluorosilane away from water, alcohols, and other protic solvents.[2]

-

Dispensing: Use a powder funnel and appropriate tools to transfer the solid. Avoid creating dust.

-

Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined in Section 6.

Generalized Experimental Protocol: Silyl Ether Deprotection

The following is a generalized protocol for the deprotection of a silyl ether using a fluoride source, which is a common application related to triphenylsilyl groups. While this protocol doesn't directly use triphenylfluorosilane as a reagent, it illustrates the handling of moisture-sensitive compounds and quenching procedures relevant to its chemistry.

-

Reaction Setup:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.

-

Under a positive pressure of inert gas, dissolve the silyl-protected substrate in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

-

Reagent Addition:

-

In a separate, dry flask, prepare a solution of the deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF) in the same anhydrous solvent.

-

Slowly add the deprotecting agent solution to the stirred substrate solution via syringe.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

-

Quenching Procedure:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride while the flask is still in the cooling bath.[9] Caution: This should be done slowly and carefully, as gas evolution may occur.

-

Allow the mixture to warm to room temperature.

-

-

Work-up:

-

Transfer the mixture to a separatory funnel and add water and an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

-

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the safe management of triphenylfluorosilane.

Storage

-

Inert Atmosphere: Store triphenylfluorosilane under an inert gas (nitrogen or argon) in a tightly sealed container.[2]

-

Cool and Dry: Keep the container in a cool, dry, and well-ventilated area, away from sources of moisture and heat.[8]

-

Incompatible Materials: Store separately from incompatible materials, especially water, acids, and bases.[10]

-

Corrosives Cabinet: Store in a designated corrosives cabinet.[7]

Disposal

-

Waste Collection: All waste containing triphenylfluorosilane must be collected in a clearly labeled, compatible container.

-

Quenching of Residual Reagent: Small amounts of residual triphenylfluorosilane can be quenched by slowly and carefully adding them to a stirred, ice-cold solution of sodium bicarbonate. This should be done in a fume hood.[11]

-

Hazardous Waste Disposal: Dispose of all waste containing triphenylfluorosilane as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness for the Unexpected

Despite all precautions, the potential for accidents exists. Being prepared with clear emergency procedures is essential.

Spills

-

Minor Spills (Solid):

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

-

Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

-

-

Major Spills:

-

Evacuate the immediate area and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from spreading and keep it away from sources of water.

-

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Regulatory Context: Adherence to a Framework of Safety

While a specific REACH registration dossier for triphenylfluorosilane (CAS No. 379-50-0) is not publicly available on the ECHA website as of the writing of this guide, its classification as a corrosive substance places it under the purview of several regulatory bodies.[12][13]

-

Occupational Safety and Health Administration (OSHA): OSHA regulations for handling corrosive materials in the workplace are applicable. This includes requirements for hazard communication, employee training, and the provision of appropriate PPE.

-

Department of Transportation (DOT): For transportation, triphenylfluorosilane is classified as a dangerous good, and all shipping and labeling must comply with DOT regulations.[1]

Conclusion: A Culture of Safety

Triphenylfluorosilane is a valuable synthetic tool, but its safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. This guide has provided a comprehensive overview of the essential information needed to handle this compound responsibly. By integrating these principles into laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

- 1. scbt.com [scbt.com]

- 2. 379-50-0 | CAS DataBase [m.chemicalbook.com]

- 3. Fluorotriphenylsilane | 379-50-0 | TCI Deutschland GmbH [tcichemicals.com]

- 4. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]

- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 6. Pulmonary toxicity of perfluorinated silane-based nanofilm spray products: solvent dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsafe.ie [chemsafe.ie]

- 8. icwgroup.safetynow.com [icwgroup.safetynow.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eng.uwo.ca [eng.uwo.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ECHA CHEM [chem.echa.europa.eu]

- 13. Registration - ECHA [echa.europa.eu]

Methodological & Application

The Ascendancy of the Triphenylsilyl Group: A Robust Protecting Strategy for Alcohols Utilizing Fluorotriphenylsilane

Introduction: Navigating the Complexities of Hydroxyl Protection in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, ubiquitous in biologically active molecules, presents a frequent challenge due to its inherent reactivity as both a nucleophile and a proton source.[2][3] Silyl ethers have long been the workhorse for alcohol protection, offering a diverse toolkit of stability and reactivity profiles that can be tailored to the specific demands of a synthetic route.[2][4] While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are invaluable for their ease of installation and removal, their lability under even mildly acidic or basic conditions can be a significant liability in complex synthetic pathways.[5][6] This application note details the use of the triphenylsilyl (TPS) protecting group, introduced via fluorotriphenylsilane, as a robust solution for the protection of alcohols, offering enhanced stability and orthogonality in demanding synthetic sequences.

The triphenylsilyl group stands out for its exceptional stability, particularly its remarkable resistance to acidic hydrolysis, being approximately 400 times more stable than the corresponding TMS group.[6] This enhanced stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection of the hydroxyl functionality, leading to cleaner reactions and higher overall yields.[5] This guide provides a comprehensive overview of the rationale for using the TPS group, detailed protocols for the protection of alcohols using this compound, and robust methods for its subsequent deprotection.

The Triphenylsilyl Ether: A Bastion of Stability

The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[6] The three phenyl groups of the TPS ether create significant steric hindrance around the silicon-oxygen bond, effectively shielding it from nucleophilic attack and acidic hydrolysis. This steric protection is the key to its enhanced stability compared to less hindered silyl ethers. The following table provides a comparative overview of the relative stability of common silyl ethers under acidic and basic conditions.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| Triphenylsilyl | TPS | ~400 (relative to TMS) * | Stable |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |